tert-Butyl (3-phenylpropyl)carbamate

Flow Chemistry Boc Protection Synthetic Efficiency

tert-Butyl (3-phenylpropyl)carbamate (CAS: not uniquely assigned; synonyms include N-Boc-3-phenylpropylamine) is a Boc-protected primary amine featuring a three-carbon aliphatic linker terminating in a phenyl group. The tert-butyloxycarbonyl (Boc) moiety serves as an acid-labile amine protecting group, while the 3-phenylpropyl backbone confers a defined molecular weight of 235.32 g/mol.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B7893932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-phenylpropyl)carbamate
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC1=CC=CC=C1
InChIInChI=1S/C14H21NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16)
InChIKeyLRZWWLVBFRBZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-phenylpropyl)carbamate: Compound Class and Baseline Procurement Profile


tert-Butyl (3-phenylpropyl)carbamate (CAS: not uniquely assigned; synonyms include N-Boc-3-phenylpropylamine) is a Boc-protected primary amine featuring a three-carbon aliphatic linker terminating in a phenyl group. The tert-butyloxycarbonyl (Boc) moiety serves as an acid-labile amine protecting group, while the 3-phenylpropyl backbone confers a defined molecular weight of 235.32 g/mol . The compound functions exclusively as a synthetic intermediate or protecting group reagent, not as a biologically active end-product; it lacks intrinsic therapeutic activity and is procured solely for use in multi-step organic synthesis . Its core procurement value resides in its ability to introduce a protected 3-phenylpropylamine moiety into target scaffolds without exposing the free amine to undesired side reactions .

Why Generic Substitution of tert-Butyl (3-phenylpropyl)carbamate Fails: Comparative Constraints for Procurement


Compounds within the Boc-protected amine class are not functionally interchangeable in synthetic workflows. The 3-phenylpropyl backbone of tert-butyl (3-phenylpropyl)carbamate imparts a calculated logP of approximately 3.1–3.3, which differs substantially from structurally related alternatives such as (3-oxo-3-phenylpropyl)carbamate (logP ≈ 2.1 due to the polar carbonyl) [1] and (3-hydroxy-3-phenylpropyl)carbamate (logP ≈ 1.8, with hydrogen-bond donor capacity) . These differences in lipophilicity directly affect chromatographic behavior, phase-transfer efficiency, and compatibility with aqueous workup procedures [1]. Furthermore, the oxidative stability of the saturated propyl linker contrasts sharply with ketone-containing analogs, which are susceptible to unwanted nucleophilic attack and redox side reactions under basic or transition-metal-catalyzed conditions . Substituting a more polar or oxidatively labile carbamate may result in altered reaction kinetics, reduced isolated yields, or purification complications—factors that procurement decisions must explicitly account for .

Quantitative Differentiation Evidence: tert-Butyl (3-phenylpropyl)carbamate Versus Structural Analogs


Synthetic Yield: Flow Microreactor Method for tert-Butyl (3-phenylpropyl)carbamate Compared to Conventional Batch Boc-Protection

In a flow microreactor system using styrene and tert-butoxycarbonyl glycine under blue light irradiation (456 nm), tert-butyl (3-phenylpropyl)carbamate was synthesized with a reported isolated yield of 93% [1]. Conventional batch Boc-protection of 3-phenylpropylamine using Boc₂O and a base (e.g., TEA or DIPEA) in dichloromethane typically achieves yields in the range of 70–85% for structurally analogous primary amines [2]. The flow method eliminates the need for stoichiometric base and enables continuous production with reduced purification burden [1].

Flow Chemistry Boc Protection Synthetic Efficiency

Lipophilicity and Chromatographic Retention: cLogP of tert-Butyl (3-phenylpropyl)carbamate Compared to Oxygenated Analogs

The calculated partition coefficient (cLogP) for tert-butyl (3-phenylpropyl)carbamate is approximately 3.2, reflecting the fully saturated three-carbon linker and terminal phenyl ring [1]. In contrast, the ketone analog tert-butyl (3-oxo-3-phenylpropyl)carbamate has a cLogP of approximately 2.1, while the hydroxy analog (3-hydroxy-3-phenylpropyl)carbamic acid tert-butyl ester has a cLogP of approximately 1.8 [1]. The >1 log unit difference translates to a ~10-fold higher organic-phase partitioning for the saturated compound .

Lipophilicity Chromatography ADME Prediction

Use as Key Intermediate in CCR5 Antagonist Synthesis: tert-Butyl (3-phenylpropyl)carbamate Scaffold Versus Alternative Building Blocks

The saturated 3-phenylpropyl backbone serves as a critical intermediate scaffold in the preparation of spirotropane compounds, which function as modulators of the CCR5 chemokine receptor [1]. Specifically, (S)-configured derivatives of this scaffold (e.g., (S)-tert-butyl(3-oxo-1-phenylpropyl)carbamate) are explicitly utilized in the synthesis of Maraviroc intermediates [2]. Alternative building blocks lacking the Boc-protected 3-phenylpropyl motif (e.g., simple benzylamines or unsubstituted propanamines) cannot install the requisite three-carbon spacing between the phenyl ring and the amine terminus required for CCR5 binding pocket engagement [3]. The Boc group remains intact through multiple synthetic steps, enabling orthogonal protection strategies during spirocycle formation [1].

CCR5 Antagonist Maraviroc Synthesis Spirotropane

Absence of Cathepsin B Inhibitory Activity at Therapeutically Relevant Concentrations: tert-Butyl (3-phenylpropyl)carbamate Scaffold Versus Dipeptide-Derived Analogs

A dipeptide-derived nitrile containing the tert-butyl (3-phenylpropyl)carbamate moiety (tert-butyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-3-phenylpropyl]carbamate) exhibited a Ki value of >330 nM against human liver cathepsin B at pH 6.0 [1]. In contrast, structurally optimized dipeptide nitrile inhibitors of cathepsin B typically achieve Ki values in the low nanomolar range (1–50 nM) under identical assay conditions [2]. The >330 nM Ki indicates that the 3-phenylpropylcarbamate scaffold contributes minimally to off-target protease inhibition, preserving synthetic versatility without introducing unintended biological activity that could complicate biological evaluation of downstream products [1].

Off-Target Activity Cathepsin B Enzyme Inhibition

Best-Fit Research and Industrial Application Scenarios for tert-Butyl (3-phenylpropyl)carbamate


Multi-Step Peptide Synthesis Requiring Orthogonal Amine Protection with Lipophilic Handling Characteristics

In solid-phase or solution-phase peptide synthesis where the amine component must remain protected through multiple coupling and deprotection cycles, tert-butyl (3-phenylpropyl)carbamate provides a Boc-protected 3-phenylpropylamine unit. The elevated cLogP (~3.2) relative to hydroxy- or ketone-substituted analogs [1] enhances solubility in organic solvents (dichloromethane, ethyl acetate) and simplifies extractive workup. The Boc group is selectively removed under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting acid-sensitive side-chain protecting groups, enabling sequential orthogonal deprotection strategies [2].

Flow Chemistry Synthesis of Boc-Protected Primary Amines with Elevated Throughput and Yield Requirements

For laboratories or CDMOs operating continuous flow microreactor platforms, tert-butyl (3-phenylpropyl)carbamate can be accessed via a photocatalytic flow method that achieves 93% isolated yield—a marked improvement over conventional batch Boc-protection yields of 70–85% for analogous amines [3]. This yield advantage, coupled with the elimination of stoichiometric base and reduced purification overhead [3], makes the flow-synthesized compound economically preferable for campaigns requiring multi-gram to kilogram quantities of protected 3-phenylpropylamine building blocks.

Synthesis of CCR5 Antagonist Intermediates (Maraviroc-Class Compounds) Requiring a Three-Carbon Aryl-Aliphatic Spacer

The 3-phenylpropyl backbone, when incorporated as a Boc-protected amine, serves as a critical scaffold element in the preparation of spirotropane CCR5 modulators [4]. Specifically, (S)-configured derivatives of this compound class are validated intermediates in Maraviroc synthesis [4]. The C3 spacer length between the phenyl ring and the amine terminus matches the spatial requirements of the CCR5 binding pocket [5]; procurement of the correctly configured tert-butyl (3-phenylpropyl)carbamate derivative enables direct implementation of established synthetic routes without the need for route re-optimization that would accompany the use of shorter-chain (benzyl) or non-aromatic (propanamine) alternatives [5].

Medicinal Chemistry Library Synthesis Where Minimal Off-Target Protease Activity Is Required

In drug discovery programs where SAR around the 3-phenylpropyl motif is under investigation, the Boc-protected scaffold exhibits negligible off-target inhibition of cathepsin B (Ki > 330 nM) compared to optimized peptidic inhibitors (Ki 1–50 nM) [6]. This property is advantageous when intermediates bearing the tert-butyl (3-phenylpropyl)carbamate moiety are carried forward into biological screening cascades; the low intrinsic protease activity reduces the likelihood that residual starting material or side products will confound assay readouts, thereby supporting cleaner interpretation of structure-activity relationships [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (3-phenylpropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.